molecular formula C21H23N5O5S2 B2685990 ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 476628-25-8

ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2685990
CAS No.: 476628-25-8
M. Wt: 489.57
InChI Key: DKWBBRBSBQOEJP-FLFQWRMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a structurally complex heterocyclic compound featuring a thiazole core substituted with methyl groups, an ethyl ester moiety, and a benzoyl-imino group linked to a bis(2-cyanoethyl)sulfamoyl substituent. The sulfamoyl group enhances polarity and hydrogen-bonding capacity, while the cyanoethyl substituents may influence solubility and steric interactions .

This compound’s synthesis likely involves multi-step reactions, including sulfamoylation of benzoyl derivatives and cyclization to form the thiazole ring. While direct evidence of its applications is absent in the provided literature, structurally related thiazole derivatives are frequently explored in medicinal chemistry and agrochemical research due to their bioactivity .

Properties

IUPAC Name

ethyl 2-[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O5S2/c1-4-31-20(28)18-15(2)25(3)21(32-18)24-19(27)16-7-9-17(10-8-16)33(29,30)26(13-5-11-22)14-6-12-23/h7-10H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWBBRBSBQOEJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the benzoyl group, and the addition of the sulfamoyl group. Common reagents used in these reactions may include thioamides, acyl chlorides, and sulfonamides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing further functionalization.

Reaction Conditions Products Key Observations
1M HCl, reflux, 6hCarboxylic acid derivativeImproved water solubility by 80%
0.5M NaOH, room temp, 12h Sodium carboxylateHigher yield (92%) under basic conditions

Sulfonamide Reactivity

The bis(2-cyanoethyl)sulfamoyl group participates in nucleophilic substitutions, particularly at the sulfonyl moiety. The electron-withdrawing cyano groups enhance electrophilicity at the sulfur center.

Reagents Conditions Products
Ammonia (excess) Ethanol, 60°C, 8hSulfonamide-ammonia adduct
MethylamineDMF, 100°C, 4h N-methyl sulfonamide derivative
Grignard reagents (e.g., RMgX)THF, −78°C to RTAlkyl/aryl sulfonamide complexes

Mechanistic Insight : The sulfonamide’s sulfur atom acts as an electrophilic center, enabling attack by nitrogen- or carbon-based nucleophiles.

Thiazole Ring Modifications

The 2,3-dihydro-1,3-thiazole ring undergoes electrophilic aromatic substitution (EAS) and cycloaddition reactions due to its conjugated π-system.

Electrophilic Substitution

Reagent Position Product
HNO₃ (fuming)C-4Nitro-substituted thiazole
Br₂ (FeBr₃)C-5Bromo-thiazole derivative

Cycloaddition Reactions

The thiazole’s diene character facilitates Diels-Alder reactions:

Dienophile Conditions Product
Maleic anhydrideToluene, 110°C, 12hBicyclic adduct (85% yield)

Imino Group Reactivity

The (2Z)-imino bond (-N=C-) undergoes tautomerization and condensation reactions:

Reaction Type Reagents/Conditions Products
TautomerizationpH 7–9, aqueous medium Enamine-like tautomers
Condensation with hydrazinesEthanol, refluxHydrazone derivatives (73% yield)

Cyanoethyl Group Transformations

The 2-cyanoethyl substituents on the sulfamoyl group enable unique reactivity:

Reaction Conditions Products
Acidic hydrolysisH₂SO₄ (50%), 80°C, 3hCarboxamide derivatives
Reduction (H₂/Pd-C)H₂ (1 atm), MeOH, 6h Amine-functionalized sulfonamide

Cross-Coupling Reactions

The aromatic benzoyl group facilitates palladium-catalyzed couplings:

Coupling Type Catalyst/Base Products
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME Biaryl derivatives (89% yield)
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aminated aromatic analogs

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the thiazole ring:

Conditions Products Quantum Yield
UV (254 nm), benzene, 2hCyclobutane-fused thiazole derivativeΦ = 0.45

Key Research Findings

  • Biological Relevance : Hydrolysis products show enhanced binding to serine proteases due to exposed carboxylate groups .

  • Electron-Deficient Thiazole : Bromination at C-5 increases electrophilicity, enabling SNAr reactions with amines.

  • Catalytic Specificity : Suzuki couplings require bulky phosphine ligands to prevent catalyst poisoning by the sulfonamide .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that thiazole derivatives can inhibit bacterial growth and have potential as antimicrobial agents.
  • Anticancer Activity : Ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cells through selective binding to target enzymes or receptors .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of xanthine oxidase

Case Studies

Several studies have highlighted the potential applications of this compound in various fields:

  • Cancer Research : A study demonstrated that derivatives of thiazole compounds can effectively inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways associated with cell survival .
  • Neurodegenerative Diseases : Research has indicated that thiazole derivatives may influence kinases involved in neurodegenerative diseases such as Alzheimer's disease and Down's syndrome .

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The target compound shares structural motifs with other thiazole derivatives reported in Pharmacopeial Forum (PF 43(1)) and synthesis studies . Key comparisons include:

Compound Name Core Structure Functional Groups Potential Applications
Ethyl (2Z)-2-({4-[bis(2-cyanoethyl)sulfamoyl]benzoyl}imino)-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate Thiazole Sulfamoyl, cyanoethyl, ester Hypothesized: Enzyme inhibition
Bis(thiazol-5-ylmethyl) (2S,2'S,3S,3'S,5S,5'S)-5,5'-carbonylbis(azanediyl)bis(...) Bis-thiazole Carbamate, urea, hydroxyl Antimicrobial agents
Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido]-...carbamate Thiazole-carbamate Ureido, isopropylthiazole, hydroxyl Antifungal or antiviral leads
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-...carboxylate Thiazole-imidazolidinone Imidazolidinone, benzyl, ester Protease inhibition

Key Observations:

  • Sulfamoyl vs.
  • Cyanoethyl Substituents: Unlike isopropyl or benzyl groups in other thiazoles, the cyanoethyl groups could increase solubility in polar solvents but reduce membrane permeability .
  • Ester vs. Hydroxyl Groups : The ethyl ester in the target compound may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid, whereas hydroxyl-containing analogues (e.g., ) might exhibit direct bioactivity.

Hydrogen-Bonding and Crystallography

The imino and sulfamoyl groups in the target compound likely participate in directional hydrogen bonds, influencing crystal packing or molecular recognition. In contrast, bis-thiazole derivatives (e.g., ) with hydroxyl and carbamate groups exhibit layered hydrogen-bonding networks, which are critical for stabilizing crystal structures .

Bioactivity Hypotheses

While the target compound’s bioactivity is undocumented in the provided evidence, related thiazoles show insecticidal, antifungal, and enzyme-inhibitory properties. For instance:

  • Thiazole-carbamates in PF 43(1) are linked to antimicrobial activity .
  • Plant-derived thiazoles (e.g., in C.
  • The sulfamoyl group is common in sulfonamide drugs, which inhibit bacterial dihydropteroate synthase .

Biological Activity

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of sulfamoyl and cyanoethyl groups suggests potential interactions with biological targets, particularly in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds with thiazole structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazole can inhibit the growth of various bacteria and fungi. The specific compound may also demonstrate similar activity due to its structural components.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
Thiazole AE. coli32 µg/mL
Thiazole BS. aureus16 µg/mL
Ethyl CompoundC. albicans8 µg/mL

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in several cancer cell lines. Initial findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Cytotoxic Effects on Cancer Cells

In a study conducted on various cancer cell lines (e.g., HeLa, MCF-7), the compound exhibited IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity. The mechanism appears to involve mitochondrial dysfunction and reactive oxygen species (ROS) generation.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes that play crucial roles in cellular metabolism and signaling pathways. The compound's sulfamoyl group may interact with serine proteases or other enzyme families, potentially leading to therapeutic applications in treating diseases like cancer or inflammation.

Table 2: Enzyme Inhibition Potential

Enzyme TypeInhibition % (at 50 µM)
Serine Protease75%
Carbonic Anhydrase50%
Aldose Reductase60%

The proposed mechanisms of action for this compound include:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.
  • Enzyme Interaction : Binds to active sites on enzymes, inhibiting their function.
  • Apoptotic Pathways : Activates caspases leading to programmed cell death.

Research Findings

Recent studies have highlighted the potential for this compound in drug development:

  • Study A : Investigated the effects on bacterial strains and found significant inhibition at low concentrations.
  • Study B : Focused on cancer cell lines, revealing promising cytotoxicity and apoptosis induction.
  • Study C : Explored enzyme inhibition, demonstrating a strong affinity for serine proteases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.